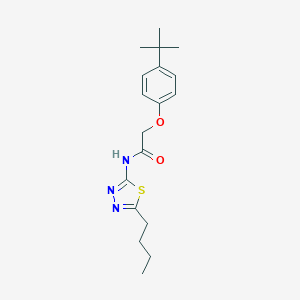![molecular formula C25H27NO4S B284657 Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B284657.png)
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-5-phenyl-3-thiophenecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPT and has been found to have a variety of biochemical and physiological effects that make it an interesting subject for further study.
作用機序
The exact mechanism of action of DMPT is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DMPT has been shown to inhibit the activity of histone deacetylase, which can lead to changes in gene expression and cell behavior.
Biochemical and Physiological Effects:
DMPT has been found to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of gene expression, and the regulation of certain signaling pathways in cells. Additionally, DMPT has been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of a variety of diseases.
実験室実験の利点と制限
One advantage of using DMPT in lab experiments is that it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. Additionally, DMPT has been shown to have a variety of interesting biochemical and physiological effects, which may make it a useful tool for studying a variety of biological processes. However, one limitation of using DMPT is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research involving DMPT. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further studies are needed to fully understand the mechanism of action of DMPT and its potential applications in the regulation of gene expression and signaling pathways in cells. Finally, additional research is needed to determine the safety and efficacy of DMPT in vivo, which could pave the way for its use as a therapeutic agent in humans.
合成法
DMPT can be synthesized using a variety of methods, including both chemical and enzymatic processes. One common method involves the reaction of 2,4-dimethylphenol with butyryl chloride to form 4-(2,4-dimethylphenoxy)butyric acid, which can then be reacted with ethyl thioglycolate and phenyl isocyanate to form DMPT.
科学的研究の応用
DMPT has been used in a variety of scientific research applications, including as a potential treatment for cancer and as a tool for studying the function of certain enzymes. One study found that DMPT was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Additionally, DMPT has been shown to be a potent inhibitor of the enzyme histone deacetylase, which is involved in the regulation of gene expression.
特性
分子式 |
C25H27NO4S |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
ethyl 2-[4-(2,4-dimethylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C25H27NO4S/c1-4-29-25(28)20-16-22(19-9-6-5-7-10-19)31-24(20)26-23(27)11-8-14-30-21-13-12-17(2)15-18(21)3/h5-7,9-10,12-13,15-16H,4,8,11,14H2,1-3H3,(H,26,27) |
InChIキー |
CQHSGCJJWWKYDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
正規SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)


![2-(2-tert-butylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B284588.png)
![2-(2,4-dibromophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284590.png)



![3-[4-chloro-3-(trifluoromethyl)anilino]-1H-1,2-benzisothiazole-1,1-dione](/img/structure/B284596.png)

![2-(4-bromophenyl)-3-(3-pyridinyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B284601.png)
